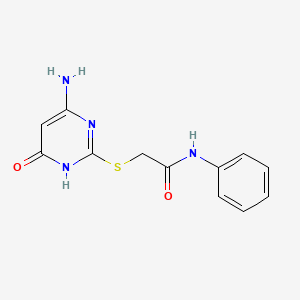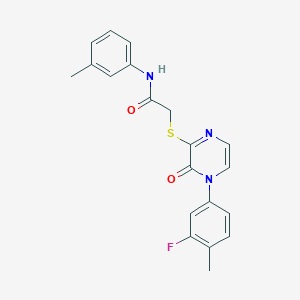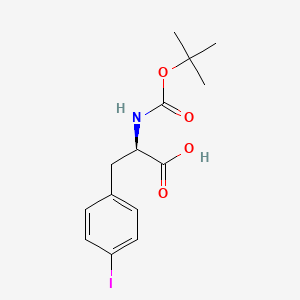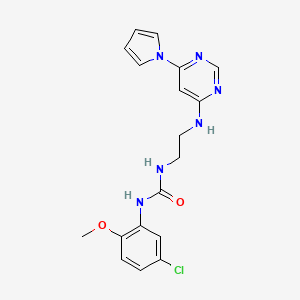
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is an organic compound with the molecular formula C9H8ClNO2 It is a derivative of pyridine, featuring a chlorinated pyridine ring attached to an acrylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
化学反应分析
Types of Reactions
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate ester to alcohols or other reduced forms.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (E)-Methyl 3-(6-chloropyridin-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can engage in hydrogen bonding and hydrophobic interactions, while the acrylate ester can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl 3-(6-chloropyridin-3-yl)propanoate: Similar structure but lacks the double bond in the acrylate moiety.
Ethyl 3-(6-chloropyridin-3-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-chloropyridin-3-yl)acrylate: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Uniqueness
(E)-Methyl 3-(6-chloropyridin-3-yl)acrylate is unique due to its specific substitution pattern and the presence of both a chlorinated pyridine ring and an acrylate ester
属性
IUPAC Name |
methyl (E)-3-(6-chloropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWAMJBCWMMGCH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
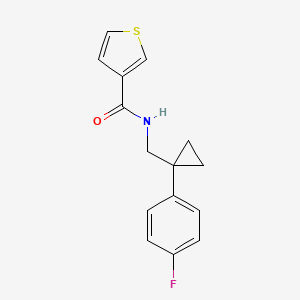
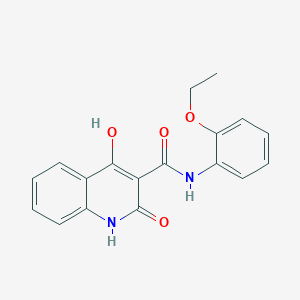

![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B2660126.png)
![N'-[2-(3-chlorophenyl)-2-methoxypropyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2660127.png)
![(Z)-ethyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2660130.png)
![6-(oxan-4-yloxy)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2660131.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2660133.png)
![1-Benzyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-2-one](/img/structure/B2660137.png)
